Iejimalide B is a 24-membered polyene macrolide that exhibits significant anticancer activity. It is derived from marine sources and is characterized by its unique structural features, which contribute to its biological efficacy. The compound has attracted attention for its potential as a lead structure in the development of novel therapeutic agents targeting various forms of cancer.
Iejimalide B was first isolated from the marine sponge Iejima, hence its name. This natural product belongs to a class of compounds known for their cytotoxic properties, making them valuable in medicinal chemistry.
Iejimalide B is classified as a polyene macrolide, a subclass of macrolides characterized by multiple double bonds within their structure. This classification is significant due to the compound's mechanism of action, which involves interactions with cellular components.
The total synthesis of Iejimalide B has been achieved using various sophisticated organic chemistry techniques. The synthesis process involves several key methods:
Iejimalide B has a complex molecular structure characterized by:
The detailed molecular formula and structural data have been documented in various studies, emphasizing the intricate nature of this compound .
The synthesis of Iejimalide B involves several critical chemical reactions:
These reactions demonstrate advanced synthetic strategies that allow chemists to navigate complex molecular architectures effectively.
Iejimalide B exerts its anticancer effects primarily through its ability to interact with the cytoskeleton. It has been shown to depolymerize actin filaments, disrupting cellular structures essential for cell division and integrity. This mechanism is similar to that of other known cytotoxic agents like latrunculins, which target actin dynamics within cells .
Iejimalide B possesses several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during drug formulation .
Iejimalide B has significant applications in scientific research:
Iejimalide B is a marine-derived macrolide initially isolated from the tunicate Eudistoma cf. rigida found in the coral reefs surrounding Ie Island (Iejima), Okinawa, Japan. This organism was identified during bioassay-guided screening of marine metabolites in the late 1980s [1] [3]. The iejimalides (A–D) occur in extremely low yields (0.0003–0.0006% of wet tunicate weight), necessitating large-scale collections to obtain milligram quantities for research. For example, five separate expeditions over several years yielded only enough material for preliminary structural and biological studies [1] [5]. Subsequent re-isolation from another tunicate species, Cystodytes sp., provided slightly larger quantities, enabling comprehensive structural revisions and absolute configuration determination [5].
Table 1: Natural Sources of Iejimalide B
Source Organism | Location | Yield (% wet weight) | Key Research Milestones |
---|---|---|---|
Eudistoma cf. rigida | Ie Island, Okinawa | 0.0003–0.0006% | Initial isolation and cytotoxicity screening [1] |
Cystodytes sp. | Ie Island, Okinawa | Comparable to E. rigida | Structural revision and absolute configuration [5] |
Iejimalide B belongs to the polyene macrolide class, characterized by a 24-membered macrolactone ring incorporating multiple conjugated dienes and chiral centers. Its structure includes:
Table 2: Key Structural Features of Iejimalide B
Structural Element | Details | Significance |
---|---|---|
Macrolactone ring size | 24-membered | Defines scaffold for biological activity |
Diene units | Three E,E; one E,Z; one skipped triene | Influences membrane interaction and conformational stability |
Chiral centers | C4(R), C9(S), C17(S), C22(S), C23(S) | Essential for stereospecific binding to targets |
N-formyl-L-serine side chain | Terminates in a diene | Permissive site for derivatization without loss of activity [3] |
The iejimalides were first reported by Kobayashi and colleagues in 1991 following isolation from Eudistoma cf. rigida [1] [5]. Initial bioassays revealed exceptional cytotoxicity against human tumor cell lines, with iejimalide B emerging as the most potent analogue. Early studies by the Kobayashi group and later collaborators demonstrated:
Table 3: Historical Timeline of Key Discoveries
Year | Event | Significance |
---|---|---|
1991 | Isolation from Eudistoma cf. rigida by Kobayashi | Discovery of iejimalides A–D [5] |
2003–2005 | Structural revision (C13–C14 bond, absolute stereochemistry) | Corrected E→Z assignment; established 5S,9S,17S,22S,23S configuration [5] |
2006 | Total synthesis (Fürstner) using RCM | First synthetic access; highlighted sensitivity of polyene intermediates [2] |
2007 | Identification of actin-depolymerizing activity | Revealed new biological target [4] |
2011 | Improved synthesis (Helquist) via Stille macrocyclization | Scaled-up production (19.5% yield over 15 steps) [1] |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7